molecular formula C5H5FN2O5 B013571 5-Fluoroorotic acid monohydrate CAS No. 220141-70-8

5-Fluoroorotic acid monohydrate

Cat. No. B013571
M. Wt: 192.1 g/mol
InChI Key: LODRRYMGPWQCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoroorotic acid monohydrate involves interactions with transition metals, leading to the formation of various complexes. Schneider et al. (2002) synthesized and characterized the first coordination compounds of 5-Fluoroorotic acid with Ni(II), Cu(II), and Zn(II), revealing three different coordination modes of the acid to the metals. These complexes were extensively characterized through single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetry, highlighting the acid's versatility in forming chelated structures with metals (Schneider, Schmalle, Arod, & Dubler, 2002).

Molecular Structure Analysis

The molecular structure of 5-Fluoroorotic acid monohydrate and its complexes displays a significant diversity in coordination geometry. The detailed structural analysis through single-crystal X-ray diffraction showcases how the acid chelates to metals via an amido-nitrogen and a carboxylate-oxygen. The structural versatility is evident in the formation of octahedral, square-pyramidal, and square-planar geometries in its complexes, underlining the complex interplay between 5-Fluoroorotic acid monohydrate and transition metals (Schneider et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving 5-Fluoroorotic acid monohydrate extend to the formation of isoxazole derivatives and dihydroindolizines, illustrating the compound's reactivity. The synthesis processes for these derivatives emphasize the dual C-F bond cleavage in a trifluoromethyl group, showcasing the compound's utility in creating fluorinated organic molecules. These reactions not only highlight the chemical versatility of 5-Fluoroorotic acid monohydrate but also its potential applications in the synthesis of complex organic molecules (Sun & Zhou, 2022).

Physical Properties Analysis

The physical properties of 5-Fluoroorotic acid monohydrate, such as its thermal and solubility characteristics, are crucial for its application in various fields. The thermal properties, in particular, have been analyzed through thermogravimetric methods, providing insights into the stability and decomposition patterns of its complexes. These studies contribute to a deeper understanding of the compound's behavior under different environmental conditions, which is essential for its practical applications (Schneider et al., 2002).

Scientific Research Applications

  • Cancer Treatment : 5-Fluoroorotic acid monohydrate plays a significant role in cancer treatment. It's been found that 5-Fluorouracil autoregulates its metabolism, inhibiting dihydropyrimidine dehydrogenase activity, which aids in designing treatment regimens for various cancers (McLeod et al., 1998). Additionally, Fluorouracil (5FU) is an effective antineoplastic agent for advanced colorectal cancer, with resistance mainly due to metabolic aberrations or alterations in thymidylate synthase (Pinedo & Peters, 1988).

  • Enzymatic Studies : The compound has been shown to stimulate hormonal induction of tyrosine aminotransferase, enhancing the effects of cortisone on tyrosine aminotransferase levels in the liver (Čihák, Wilkinson & Pitot, 1970).

  • Antimalarial Research : 5-Fluoroorotic acid monohydrate has been found effective in inhibiting malaria parasite growth by targeting thymidylate synthase, a key enzyme in parasite metabolism (Rathod, Leffers & Young, 1992). It selectively inhibits the last steps of mouse liver rRNA maturation, affecting only the maturation of 28-S and 18-S rRNA, without impacting tRNA synthesis or transport (Hadjiolova, Golovinsky & Hadjiolov, 1973).

  • Drug Metabolism and Pharmacokinetics : Studies have shown that 5-fluorouracil and 5-fluoroorotic acid are rapidly excreted in urine and rapidly incorporated into RNA in various tissues (Chaudhuri, Montag & Heidelberger, 1958). 5-Fluorouracil metabolism in tumors and liver can be non-invasively monitored by 19F nuclear magnetic resonance spectroscopy, which can improve cancer treatment strategies (Stevens et al., 1984).

properties

IUPAC Name

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRRYMGPWQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroorotic acid monohydrate

CAS RN

220141-70-8
Record name 5-Fluoroorotic acid monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
R Duschinsky, E Pleven… - Journal of the American …, 1957 - ACS Publications
Of these three fluoropyrimidines, 5-fluorouracil and 5-fluoroorotic acid have shown appreciable tumor-inhibitory activity against a variety of rat and mouse tumors2a and5-fluorouracil …
Number of citations: 822 0-pubs-acs-org.brum.beds.ac.uk
K Taki, T Sone, Y Kobayashi, S Watanabe… - The Journal of General …, 2015 - jstage.jst.go.jp
… of 5-FOA-resistant clones was performed on a cornstarch bed as described previously (Minoda et al., 2004), except that the concentration of 5-FOA (5Fluoroorotic acid monohydrate, …
Number of citations: 26 www.jstage.jst.go.jp
S Hachisuka, T Nishii, S Yoshida - Applied and environmental …, 2021 - Am Soc Microbiol
… Tetracycline hydrochloride (Tet·HCl), kanamycin sulfate (Kan·nH 2 SO 4 ), uracil (Ura), and 5-fluoroorotic acid monohydrate (5-FOA·H 2 O) were supplemented to the media when …
Number of citations: 12 journals.asm.org
T Takemura, S Imamura, Y Kobayashi… - Plant and Cell …, 2018 - academic.oup.com
… The medium was supplemented with 0.5 mg ml –1 uracil (Sigma Aldrich) and 0.8 mg ml –1 5-fluoroorotic acid monohydrate (Wako) when required. Nitrogen-depleted conditions were …
Number of citations: 18 0-academic-oup-com.brum.beds.ac.uk
MAB Haase, DM Truong… - G3: Genes, Genomes …, 2019 - academic.oup.com
Here we report a new plasmid shuffle vector for forcing budding yeast (Saccharomyces cerevisiae) to incorporate a new genetic pathway in place of a native pathway – even an …
Number of citations: 12 0-academic-oup-com.brum.beds.ac.uk
M Hawrylyshyn, BZ Senkowski, EG Wollish - Microchemical Journal, 1964 - Elsevier
The recent interest in fluoropyrimidines as agents in cancer therapy and the lack of published data concerning their chromatographic properties prompted a study of these and related …
M Cha, D Chung, JG Elkins… - Biotechnology …, 2013 - biotechnologyforbiofuels …
… 100 microliters of the cell suspension was plated onto solid defined media with 40 μM uracil and 8 mM 5-FOA (5- fluoroorotic acid monohydrate). …
P Yibmantasiri, DC Leahy, BP Busby… - Molecular …, 2012 - pubs.rsc.org
… was grown in the presence of 5-Fluoroorotic acid monohydrate to cure plasmid. Cells were … was grown in the presence of 5-Fluoroorotic acid monohydrate to cure plasmid. Cells were …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk
W Lee, NA DaSilva - Metabolic engineering, 2006 - Elsevier
… Cells that had excised the UB cassette were selected on SDC medium (supplemented with adenine sulfate, tryptophan, and uracil) containing 1g/L of 5-fluoroorotic acid monohydrate (5-…
T Suzuki, T Ueda, K Watanabe - The EMBO journal, 1997 - embopress.org
In some Candida species, the universal CUG leucine codon is translated as serine. However, in most cases, the serine tRNAs responsible for this non-universal decoding (tRNA Ser …
Number of citations: 158 www.embopress.org

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